Fatty-Acyl Side-Chain Identity Defines Aspartocin Congener Potency and Lipophilicity
Within the aspartocin complex, all three congeners (A, B, C) share the identical cyclic decapeptide core but differ exclusively in their N-terminal fatty acyl chain: aspartocin A carries (Z)-13-methyltetradec-3-ene-carbonyl (iso-C15:1 Δ3), aspartocin B carries (+,Z)-12-methyltetradec-3-ene-carbonyl (anteiso-C15:1 Δ3), and aspartocin C carries (Z)-12-methyltridec-3-ene-carbonyl (iso-C14:1 Δ3). These structural differences constitute a mass difference of 14 Da between aspartocins A/B and aspartocin C, which was utilized diagnostically for congener identification . This controlled structural variation within the same peptide core enables systematic investigation of fatty-acyl chain contributions to antibacterial potency and membrane selectivity—a capability not available with single-component lipopeptides such as friulimicin B or laspartomycin C.
| Evidence Dimension | Fatty acyl side-chain identity and mass |
|---|---|
| Target Compound Data | Aspartocin A: iso-C15:1 Δ3 (MW ~1007 Da); Aspartocin B: anteiso-C15:1 Δ3 (MW ~1007 Da); Aspartocin C: iso-C14:1 Δ3 (MW ~993 Da) |
| Comparator Or Baseline | Friulimicin B: C15:0 Δ3 acyl chain with Asn1 exocyclic residue; Amphomycin: C15:1 Δ3 anteiso acyl chain with Asp1 exocyclic residue; Laspartomycin C: C15:0 Δ3 acyl chain with diaminopropionic acid branching |
| Quantified Difference | Mass difference of 14 Da between aspartocin A/B and aspartocin C fatty acyl moieties; distinct branching pattern (iso vs. anteiso) influences conformational flexibility |
| Conditions | HPLC separation followed by ESI-MS, ESI-Nozzle-Skimmer-MSMS, and NMR structural elucidation (Wyeth Research, 2009) |
Why This Matters
Procurement of the aspartocin complex, rather than a single-component alternative, provides structurally defined congeners with graded lipophilicity for systematic SAR studies, enabling researchers to deconvolve the contribution of the lipid tail to target binding affinity and antibacterial potency.
- [1] Siegel, M.M., Kong, F., Feng, X., Carter, G.T. Structure characterization of lipocyclopeptide antibiotics, aspartocins A, B & C, by ESI-MSMS and ESI-nozzle-skimmer-MSMS. Journal of Mass Spectrometry, 2009, 44(12), 1684–1697. View Source
